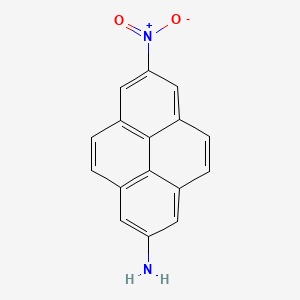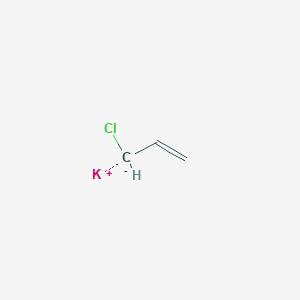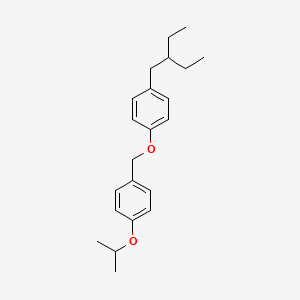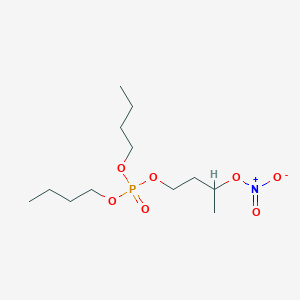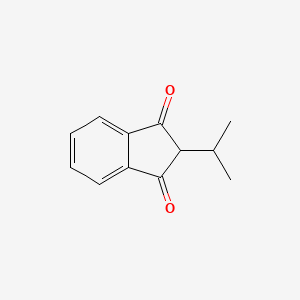
2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an isoquinoline dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to a diol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with anti-inflammatory properties.
3-Chloro-2-methylphenyl isocyanate: Used in the synthesis of various organic compounds.
Uniqueness
2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoquinoline dione moiety is particularly noteworthy for its potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
126070-11-9 |
|---|---|
Molekularformel |
C16H12ClNO2 |
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-10-13(17)7-4-8-14(10)18-15(19)9-11-5-2-3-6-12(11)16(18)20/h2-8H,9H2,1H3 |
InChI-Schlüssel |
KFNZYTDHBZLDPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


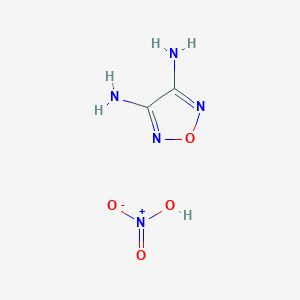
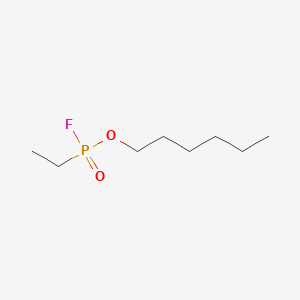
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
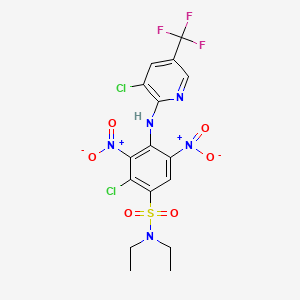
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
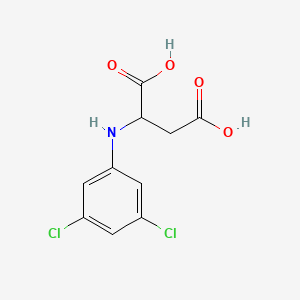
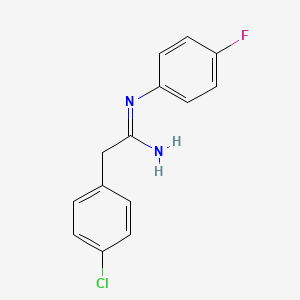
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
